2-(6-hydroxy-7-methylbenzofuran-3-yl)acetic acid
Beschreibung
2-(6-hydroxy-7-methylbenzofuran-3-yl)acetic acid is a benzofuran derivative. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties .
Eigenschaften
Molekularformel |
C11H10O4 |
|---|---|
Molekulargewicht |
206.19 g/mol |
IUPAC-Name |
2-(6-hydroxy-7-methyl-1-benzofuran-3-yl)acetic acid |
InChI |
InChI=1S/C11H10O4/c1-6-9(12)3-2-8-7(4-10(13)14)5-15-11(6)8/h2-3,5,12H,4H2,1H3,(H,13,14) |
InChI-Schlüssel |
KQZALXZDFKROIS-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC2=C1OC=C2CC(=O)O)O |
Kanonische SMILES |
CC1=C(C=CC2=C1OC=C2CC(=O)O)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives often involves complex methods such as free radical cyclization cascades and proton quantum tunneling . These methods are designed to construct benzofuran rings with high yield and fewer side reactions . Specific synthetic routes for 2-(6-hydroxy-7-methylbenzofuran-3-yl)acetic acid may involve similar advanced techniques to ensure the efficient construction of the benzofuran ring system.
Industrial Production Methods
Industrial production methods for benzofuran derivatives typically focus on optimizing reaction conditions to achieve high yields and purity. This may involve the use of catalysts, controlled reaction environments, and purification techniques to isolate the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-(6-hydroxy-7-methylbenzofuran-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
2-(6-hydroxy-7-methylbenzofuran-3-yl)acetic acid has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-(6-hydroxy-7-methylbenzofuran-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, the hydroxyl group at the C-6 position is essential for its biological activity, and the functional groups at the C-3 position play a crucial role in its selectivity . These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzothiophene derivatives: Known for their anti-cancer properties.
Other benzofuran derivatives: Exhibit similar biological activities, such as anti-tumor and anti-viral effects.
Uniqueness
2-(6-hydroxy-7-methylbenzofuran-3-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity . The presence of the hydroxyl and methyl groups at specific positions enhances its selectivity and potency in various applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
